3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride
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Overview
Description
3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride, also known as GBR-12909, is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.71 g/mol.
Scientific Research Applications
3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Safety and Hazards
Future Directions
The future directions of “3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride” are not specified in the search results. Given its availability for purchase, it is likely used in various fields of research and industry . Further studies could potentially explore its properties and applications in more depth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride typically involves the reaction of cyclobutanone with phenoxymethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety standards .
Chemical Reactions Analysis
Types of Reactions
3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various amine compounds .
Mechanism of Action
The mechanism of action of 3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter transporters. It is known to inhibit the reuptake of dopamine, thereby increasing dopamine levels in the synaptic cleft. This action is mediated through its binding to the dopamine transporter, which blocks the reuptake process.
Comparison with Similar Compounds
Similar Compounds
GBR-12935: Another dopamine reuptake inhibitor with a similar structure.
Cocaine: A well-known dopamine reuptake inhibitor, but with a different chemical structure.
Methylphenidate: A stimulant medication that also inhibits dopamine reuptake.
Uniqueness
3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride is unique due to its specific binding affinity and selectivity for the dopamine transporter. Unlike other similar compounds, it has a distinct cyclobutan-1-amine structure, which contributes to its unique pharmacological profile.
Properties
IUPAC Name |
3-(phenoxymethyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-10-6-9(7-10)8-13-11-4-2-1-3-5-11;/h1-5,9-10H,6-8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOPNXDHCKDGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)COC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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